molecular formula C8H11NO2S2 B2870762 N-methyl-4-(methylsulfanyl)benzenesulfonamide CAS No. 118775-73-8

N-methyl-4-(methylsulfanyl)benzenesulfonamide

Cat. No.: B2870762
CAS No.: 118775-73-8
M. Wt: 217.3
InChI Key: IVWUYMKBMRPNDY-UHFFFAOYSA-N
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Description

N-methyl-4-(methylsulfanyl)benzenesulfonamide (CAS 118775-73-8) is a chemical compound with the molecular formula C8H11NO2S2 and a molecular weight of 217.31 g/mol . This benzenesulfonamide derivative is supplied for research purposes and should be stored at 2-8°C . Benzenesulfonamide compounds are a significant class in medicinal chemistry due to their diverse biological activities. Structurally similar benzenesulfonamide-containing molecules have been identified as key scaffolds in the development of novel HIV-1 Capsid (CA) protein inhibitors . For instance, such derivatives have been designed to bind the HIV-1 CA protein, demonstrating dual-stage inhibitory activity in the viral replication cycle by potentially disrupting both early and late-stage events . Research into these compounds aids in the exploration of new mechanisms of action against underexploited viral targets, which is crucial for addressing challenges like drug-resistant HIV mutants . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

N-methyl-4-methylsulfanylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S2/c1-9-13(10,11)8-5-3-7(12-2)4-6-8/h3-6,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWUYMKBMRPNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(methylsulfanyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with methylamine and a methylsulfanyl group donor. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(methylsulfanyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-4-(methylsulfanyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-sensitive enzymes.

    Medicine: Explored for its antimicrobial properties, as sulfonamide derivatives are known for their antibacterial activity.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-methyl-4-(methylsulfanyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism underlies its antimicrobial activity .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

Table 1: Molecular Properties of Selected Benzenesulfonamide Derivatives

Compound Name Substituent (4-position) Molecular Formula Molecular Weight (g/mol) Key Data Reference
N-Methyl-4-(methylsulfanyl)benzenesulfonamide -SCH₃ C₈H₁₁NO₂S₂ ~241.3 Not reported in evidence -
N-Methyl-4-(trifluoromethyl)benzenesulfonamide -CF₃ C₈H₈F₃NO₂S 239.211 ChemSpider ID: 6766043
N-Methyl-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzenesulfonamide Thienopyrimidine C₁₃H₁₃N₄O₂S₂ 321.0 (HRMS) 61% yield; MS [M+H]⁺: 321.3
N-Benzyl-N-methyl-4-(pyrrolidin-1-ylmethyl)benzenesulfonamide (5i) -Pyrrolidinylmethyl C₂₀H₂₅N₂O₂S 369.5 (calc.) 57% purity; HRMS confirmed
N-(4-Methoxyphenyl)benzenesulfonamide -OCH₃ C₁₃H₁₃NO₃S 275.3 (calc.) Crystal structure reported

Key Observations :

  • Electron-Withdrawing vs. This affects reactivity and interactions with biological targets .
  • Heterocyclic Substituents: The thienopyrimidine group in increases molecular weight significantly (321.0 g/mol) and may enhance binding to kinases or enzymes due to aromatic stacking interactions .
  • Steric Effects : Bulky substituents like pyrrolidinylmethyl () correlate with lower synthetic purity (57% for 5i), suggesting steric hindrance during synthesis .

Discussion :

  • Fluorinated derivatives (e.g., -CF₃) are often synthesized via nucleophilic substitution or cross-coupling, but require specialized reagents .

Table 3: Reported Bioactivities of Analogs

Compound Type Biological Activity Reference
N-Benzyl-N-ethyl-4-methylbenzenesulfonamide Antibacterial, diuretic
Thienopyrimidine derivative PI5P4Kγ inhibition (cancer target)
Methoxyphenyl derivative Studied for anti-inflammatory potential

Key Insights :

  • Sulfur-Containing Groups : The -SCH₃ group in the target compound may enhance membrane permeability compared to -OCH₃ () due to increased lipophilicity.
  • Fluorinated Analogs : The -CF₃ group () is a bioisostere for -SCH₃, offering metabolic stability but differing in electronic effects .
  • Heterocyclic Derivatives: Thienopyrimidine-containing sulfonamides () demonstrate targeted kinase inhibition, suggesting the target compound could be tailored for enzyme modulation by introducing similar groups .

Biological Activity

N-methyl-4-(methylsulfanyl)benzenesulfonamide is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, antimicrobial properties, and anticancer effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the sulfonamide class of compounds, characterized by the presence of a sulfonyl functional group attached to an aromatic ring. Its chemical structure can be represented as follows:

C7H10N2O2S\text{C}_7\text{H}_{10}\text{N}_2\text{O}_2\text{S}

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the methylsulfanyl group enhances binding affinity through hydrophobic interactions. This mechanism is crucial for its potential as an enzyme inhibitor and therapeutic agent.

1. Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor . It shows promise in inhibiting sulfonamide-sensitive enzymes, which are critical in various biochemical pathways. The compound's ability to modulate enzyme activity suggests potential applications in treating diseases where these enzymes are implicated.

2. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has been evaluated against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The compound's low minimum inhibitory concentration (MIC) values highlight its potential as an antimicrobial agent:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus3.9
Escherichia coli5.0
Pseudomonas aeruginosa4.5

These findings suggest that this compound could be a candidate for developing new antimicrobial therapies .

3. Anticancer Activity

This compound has also been explored for its anticancer properties . Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The compound's mechanism involves inducing cell cycle arrest and apoptosis in cancer cells:

Cancer Cell LineIC50 (μM)
MCF-7 (breast cancer)0.99
NCI-H460 (lung cancer)1.5

The observed IC50 values indicate a potent effect against these cancer types, warranting further investigation into its therapeutic potential .

Case Studies

Several studies have provided insights into the biological activities of this compound:

  • Study on Enzyme Inhibition : A recent study demonstrated that the compound effectively inhibits dihydropteroate synthase, a key enzyme in bacterial folate synthesis, suggesting its utility as an antibacterial agent.
  • Antimicrobial Efficacy : In vitro tests revealed that this compound outperformed traditional antibiotics against drug-resistant bacterial strains, emphasizing its potential role in combating antibiotic resistance .
  • Anticancer Mechanism : Research indicated that the compound induces apoptosis through the mitochondrial pathway in MCF-7 cells, leading to increased expression of pro-apoptotic factors .

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